

Spectroscopic data for 2-Octyldodecyl heptanoate (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: 2-Octyldodecyl heptanoate

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Spectroscopic Data for 2-Octyldodecyl Heptanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for **2-octyldodecyl heptanoate**. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted data based on the analysis of its chemical structure and established principles of NMR, IR, and Mass Spectrometry for long-chain esters. It also includes generalized experimental protocols for acquiring such data.

Chemical Structure and Properties

- IUPAC Name: **2-octyldodecyl heptanoate**
- Molecular Formula: $C_{27}H_{54}O_2$
- Molecular Weight: 410.72 g/mol
- CAS Number: 94277-33-5

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **2-octyldodecyl heptanoate**. These predictions are based on the known spectral characteristics of its constituent functional groups (ester, long alkyl chains).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~4.05	d	2H	-O-CH ₂ -CH-
~2.25	t	2H	-CO-CH ₂ -CH ₂ -
~1.60	m	3H	-CO-CH ₂ -CH ₂ - & -O-CH ₂ -CH-
~1.25	br s	40H	-(CH ₂) _n - (overlapping signals from both alkyl chains)
~0.88	t	6H	-CH ₃ (terminal methyl groups)

¹³C NMR (Carbon NMR) Data

Chemical Shift (δ) ppm	Assignment
~174.0	C=O (Ester carbonyl)
~67.5	-O-CH ₂ -
~38.5	-O-CH ₂ -CH-
~34.5	-CO-CH ₂ -
~31.9	-(CH ₂) _n - (multiple overlapping signals)
~29.7	-(CH ₂) _n - (multiple overlapping signals)
~29.4	-(CH ₂) _n - (multiple overlapping signals)
~29.1	-(CH ₂) _n - (multiple overlapping signals)
~26.2	-(CH ₂) _n - (multiple overlapping signals)
~25.0	-(CH ₂) _n - (multiple overlapping signals)
~22.7	-CH ₂ -CH ₃
~14.1	-CH ₃ (terminal methyl groups)

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
2955-2920	Strong	C-H stretch (asymmetric, CH ₃ & CH ₂)
2870-2850	Strong	C-H stretch (symmetric, CH ₃ & CH ₂)
1740-1735	Strong	C=O stretch (Ester carbonyl)
1470-1460	Medium	C-H bend (CH ₂ scissoring)
1380-1370	Medium	C-H bend (CH ₃ symmetric bending)
1260-1160	Strong	C-O stretch (Ester)

Mass Spectrometry (MS)

The predicted mass spectrum of **2-octyldodecyl heptanoate** would likely be obtained using a soft ionization technique such as Electrospray Ionization (ESI) to observe the molecular ion.

m/z	Ion
411.4202	$[M+H]^+$
433.4021	$[M+Na]^+$
449.3761	$[M+K]^+$

Under Electron Ionization (EI), significant fragmentation would be expected. Key fragmentation patterns for long-chain esters include:

- McLafferty Rearrangement: This would lead to a prominent peak corresponding to the protonated heptanoic acid fragment.
- Alpha-cleavage: Cleavage at the bonds adjacent to the carbonyl group.
- Loss of the alkoxy group: Cleavage of the C-O single bond.
- A series of peaks separated by 14 Da (CH_2): Characteristic of the fragmentation of the long alkyl chains.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data. Instrument parameters should be optimized for the specific sample and instrument used.

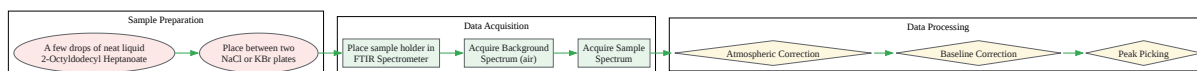
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NMR Spectroscopy Experimental Workflow

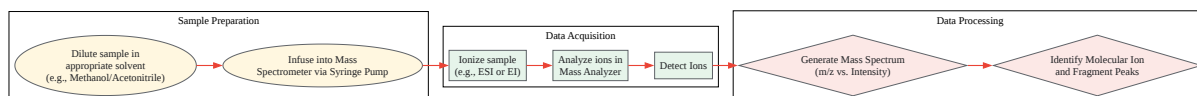
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IR Spectroscopy Experimental Workflow

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Mass Spectrometry Experimental Workflow

Conclusion

The predicted spectroscopic data and generalized experimental workflows presented in this guide provide a foundational understanding for the analytical characterization of **2-octyldodecyl heptanoate**. Experimental verification is necessary to confirm these predictions and to fully elucidate the spectroscopic properties of this compound. This information serves as a valuable resource for researchers and professionals involved in the synthesis, quality control, and application of this long-chain ester.

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